molecular formula C8H14N4O3 B13480487 N-Acetyl-6-azido-L-norleucine

N-Acetyl-6-azido-L-norleucine

Cat. No.: B13480487
M. Wt: 214.22 g/mol
InChI Key: YVTWABJVKYDHGY-ZETCQYMHSA-N
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Description

Significance of Unnatural Amino Acids (UAAs) and Non-Canonical Amino Acids (ncAAs) in Proteome Engineering

The ability to incorporate unnatural amino acids (UAAs) or non-canonical amino acids (ncAAs) into proteins has profoundly impacted protein engineering. nih.govnih.gov These synthetic amino acids introduce novel chemical functionalities not found in the 20 canonical amino acids, thereby expanding the chemical diversity of proteins. acs.org This expansion allows for the creation of proteins with enhanced stability, novel catalytic activities, and unique spectroscopic properties. rsc.orgrsc.org

Principles of Bioorthogonal Chemistry and its Relevance for Biological Systems

Bioorthogonal chemistry refers to a set of chemical reactions that can occur within living systems without interfering with native biochemical processes. numberanalytics.comnumberanalytics.comchempep.com The term, coined by Carolyn R. Bertozzi, describes reactions that are highly selective and biocompatible, proceeding efficiently under physiological conditions. chempep.com Key principles of bioorthogonal reactions include:

High Selectivity: The reacting partners must be mutually reactive only with each other and not with the vast array of other functional groups present in a biological environment. numberanalytics.comchempep.com

Biocompatibility: The reactants and the resulting products must be non-toxic and stable in aqueous environments at physiological pH and temperature. numberanalytics.comchempep.com

Favorable Kinetics: The reactions should proceed at a reasonable rate even at the low concentrations typical of biological systems. chempep.com

These reactions have become indispensable tools for studying biomolecules in their natural context. numberanalytics.comnih.gov They enable researchers to label, track, and modify proteins, glycans, lipids, and nucleic acids in living cells and organisms with minimal perturbation. chempep.compcbiochemres.com Common bioorthogonal reactions include the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and inverse-electron-demand Diels-Alder reactions. nih.gov

Positioning N-Acetyl-6-azido-L-norleucine as a Strategic Probe in Chemical Biology Research

This compound is a prime example of a UAA that leverages the principles of bioorthogonal chemistry. As an analog of the amino acid methionine, it can be incorporated into proteins. chemicalbook.com The key feature of this compound is its terminal azide (B81097) group. The azide moiety is a versatile chemical handle that is largely absent from biological systems, making it an ideal participant in bioorthogonal reactions.

This allows this compound to serve as a strategic probe for a variety of applications in chemical biology research. nih.gov Once incorporated into a protein, the azide group can be selectively reacted with a probe molecule containing a complementary functional group, such as an alkyne or a strained cyclooctyne (B158145). This enables researchers to:

Visualize proteins: By attaching fluorescent dyes, the localization and dynamics of specific proteins can be monitored within living cells.

Identify protein interactions: Cross-linking agents can be attached to identify proteins that are in close proximity to the protein of interest.

Purify proteins: Affinity tags can be introduced to facilitate the isolation of specific proteins from complex mixtures.

The N-acetyl group in this compound can enhance its cellular uptake and metabolic stability, making it an effective tool for in vivo studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N4O3

Molecular Weight

214.22 g/mol

IUPAC Name

(2S)-2-acetamido-6-azidohexanoic acid

InChI

InChI=1S/C8H14N4O3/c1-6(13)11-7(8(14)15)4-2-3-5-10-12-9/h7H,2-5H2,1H3,(H,11,13)(H,14,15)/t7-/m0/s1

InChI Key

YVTWABJVKYDHGY-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O

Canonical SMILES

CC(=O)NC(CCCCN=[N+]=[N-])C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Acetyl 6 Azido L Norleucine

Stereoselective Synthesis of L-Norleucine Scaffolds

The creation of the L-norleucine backbone with the correct three-dimensional arrangement is a critical first step. Several methods exist to achieve this stereoselectivity.

One common approach is the asymmetric alkylation of chiral glycine (B1666218) equivalents . This method utilizes a chiral auxiliary, a molecule that temporarily attaches to the glycine structure and directs the addition of the butyl group to create the L-configuration. The Ni(II) complex of a Schiff base derived from glycine and a chiral ligand is a well-established system for this purpose. mdpi.comnih.gov The alkylation of this complex with a suitable butyl halide, followed by the removal of the chiral auxiliary, yields the desired L-norleucine scaffold with high enantiomeric purity. mdpi.comresearchgate.net

Another strategy involves the use of aspartic acid as a chiral pool starting material . nih.gov Aspartic acid, a naturally occurring amino acid, already possesses the desired L-stereocenter. Through a series of chemical modifications, the carboxylic acid side chain can be converted into the butyl group of norleucine, preserving the original stereochemistry.

Enzymatic methods also offer a powerful route to L-norleucine. Transaminases , such as branched-chain amino acid aminotransferase (BCAT) from Escherichia coli, can be used for the asymmetric synthesis of L-norleucine from its corresponding α-keto acid. nih.gov This biocatalytic approach is highly selective and operates under mild conditions. nih.govnih.gov

The table below summarizes some of the key approaches for the stereoselective synthesis of L-norleucine.

Method Key Features Typical Starting Materials
Asymmetric AlkylationUtilizes chiral auxiliaries to direct stereochemistry.Glycine derivatives, chiral ligands, butyl halides. mdpi.comnih.gov
Chiral Pool SynthesisStarts with a readily available chiral molecule.L-aspartic acid. nih.gov
Enzymatic SynthesisEmploys enzymes for high stereoselectivity.α-keto-caproic acid, amino donor. nih.gov

Introduction of the Azido (B1232118) Moiety: Diazo Transfer and Other Azidation Strategies

Once the L-norleucine scaffold is established, the next crucial step is the introduction of the azido group at the 6-position of the side chain. The azide (B81097) (N₃) is a versatile functional group used in "click chemistry" and for creating modified peptides. baseclick.eunih.gov

A primary method for this transformation is the diazo-transfer reaction . cam.ac.ukresearchgate.net This reaction converts a primary amine into an azide. acs.org In the context of synthesizing 6-azido-L-norleucine, a precursor with a primary amine at the 6-position is required. This can be achieved by starting with a protected L-lysine derivative, where the ε-amino group serves as the target for azidation. The reaction is often catalyzed by a copper(II) salt and uses a diazo-transfer reagent like imidazole-1-sulfonyl azide. cam.ac.ukresearchgate.net Safer, solid, and bench-stable diazo-transfer agents like imidazole-1-sulfonyl azide tetrafluoroboric acid have been developed to improve the safety of this process. acs.org

Alternative azidation strategies include nucleophilic substitution reactions . A common approach involves converting a hydroxyl group at the 6-position into a good leaving group, such as a mesylate or tosylate. Subsequent reaction with an azide source, like sodium azide (NaN₃), displaces the leaving group to form the desired alkyl azide. baseclick.eunih.gov This method is effective but may require additional protection and deprotection steps. nih.gov

More advanced, metal-catalyzed methods are also emerging. For instance, iron-catalyzed alkylazidation of dehydroamino acids using TMSN₃ as the azide source has been described for the synthesis of α-azido α-amino esters. acs.org While not directly applicable to the 6-position, these developments highlight the expanding toolkit for C-N bond formation. nih.gov

The following table outlines common strategies for introducing the azido moiety.

Azidation Strategy Reagents Key Considerations
Diazo TransferImidazole-1-sulfonyl azide, CuSO₄, base. cam.ac.ukresearchgate.netresearchgate.netRequires a primary amine precursor; safety of diazo-transfer reagent. acs.org
Nucleophilic SubstitutionMesyl chloride or tosyl chloride, then NaN₃. baseclick.eunih.govRequires a hydroxyl precursor; multi-step process. nih.gov
Radical AzidationIodine azide (in situ). beilstein-journals.orgCan be hazardous; often used for additions to double bonds.

N-Terminal Acetylation: Chemical Strategies and Considerations

The final step in the synthesis is the acetylation of the α-amino group at the N-terminus. N-terminal acetylation is a common modification in proteins and peptides that can alter their properties, such as hydrophobicity and stability. wikipedia.orginteranalyt.ru

The most straightforward method for N-terminal acetylation is the use of acetic anhydride (B1165640) . nih.govresearchgate.net This reaction is typically performed after the side-chain azido group has been introduced and while the carboxylic acid group is protected. The reaction conditions, such as pH and the amount of acetic anhydride, can be controlled to achieve selective acetylation of the α-amino group over other potentially reactive groups, like the ε-amino group of lysine (B10760008) if present. nih.gov Running the reaction at a slightly acidic pH (e.g., pH 3.3) can enhance the selectivity for the Nα-amino group. nih.gov

For more complex molecules or when higher selectivity is required, N-hydroxysuccinimide (NHS) esters of acetic acid can be used. acs.org These reagents are highly reactive towards primary amines. acs.org However, care must be taken as side reactions with hydroxyl-containing amino acids can occur, although these ester linkages can often be selectively cleaved. acs.org

In the context of solid-phase peptide synthesis (SPPS), N-terminal acetylation can be conveniently performed on the resin-bound peptide. interanalyt.ru After the final amino acid has been coupled and its N-terminal protecting group (e.g., Fmoc) has been removed, the resin is treated with an acetylating agent like acetic anhydride in a suitable solvent like N,N-dimethylformamide (DMF). interanalyt.ru

Key considerations for N-terminal acetylation are summarized below.

Acetylation Reagent Typical Conditions Advantages Considerations
Acetic AnhydrideControlled pH and stoichiometry. nih.govReadily available, efficient.Potential for side reactions if not controlled.
NHS-acetateAqueous or organic solvents.High reactivity towards primary amines.Can lead to O-acylation of Ser, Thr, Tyr. acs.org
Automated Synthesis10% acetic anhydride in DMF, microwave. interanalyt.ruRapid, automated for peptide synthesis.Requires specific instrumentation.

Advanced Synthetic Approaches for N-Acetyl-6-azido-L-norleucine and Related Derivatives

The synthesis of this compound can be streamlined and adapted to produce related derivatives through advanced synthetic strategies. These approaches often focus on improving efficiency, scalability, and enabling the creation of a diverse library of unnatural amino acids. researchgate.net

One advanced strategy involves the on-resin conversion of amine-containing residues to azides . nih.gov For example, a peptide containing a lysine residue can be assembled using standard solid-phase peptide synthesis (SPPS). While still attached to the solid support, the lysine side-chain amine can be converted to an azide using a diazo-transfer reaction. nih.gov This method avoids the need to synthesize the azide-containing amino acid monomer separately and allows for the site-specific introduction of azides into a peptide sequence. nih.gov

The development of novel hydrophilic azide-containing amino acids provides another advanced avenue. For instance, an unnatural amino acid has been designed that contains both an azide and a secondary amine in its side chain. nih.govacs.org This design helps to maintain the solubility of peptides, which can be a problem when a charged residue like lysine is replaced with a neutral azido-containing amino acid. nih.gov The synthesis of such derivatives often involves multi-step sequences starting from readily available precursors. acs.org

Furthermore, the combination of chemical and biological synthesis methods is a promising frontier. nih.gov For example, a precursor amino acid could be produced efficiently through microbial fermentation, and then chemically modified to introduce the azide and acetyl groups. This chemoenzymatic approach can leverage the high stereoselectivity of enzymes and the versatility of chemical reactions. qyaobio.com

Purification and Purity Assessment Methodologies for Research Applications

Ensuring the high purity of this compound is critical for its use in research, particularly in applications like peptide synthesis and protein engineering. A combination of purification and analytical techniques is employed to achieve and verify the required purity.

Purification Methodologies:

Recrystallization: For crystalline compounds, recrystallization is a powerful purification technique. Azido acids can often be purified by recrystallizing their dicyclohexylamine (B1670486) salts if the acid itself is not crystalline. acs.org

Flash Chromatography: This is a common and versatile method for purifying organic compounds. acs.org For this compound and its intermediates, silica (B1680970) gel chromatography with a suitable solvent system (e.g., ethyl acetate (B1210297) in n-hexane) can effectively separate the desired product from impurities. acs.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for peptides and amino acid derivatives intended for biological applications, reversed-phase HPLC (RP-HPLC) is the method of choice. The use of a C18 column with a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), allows for the separation of closely related impurities.

Purity Assessment Methodologies:

The purity of the final compound is assessed using a variety of analytical techniques:

Analytical Technique Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, confirming the presence of the acetyl, azido, and norleucine moieties. ¹H and ¹³C NMR are standard. researchgate.net
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its identity. ESI-MS is commonly used. mdpi.com
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound by separating it from any impurities. The peak area of the main compound relative to the total peak area gives a quantitative measure of purity.
Infrared (IR) Spectroscopy Confirms the presence of specific functional groups, such as the characteristic azide stretch (around 2100 cm⁻¹) and carbonyl groups. mdpi.com

For research-grade material, a purity of >95% or often >98% as determined by HPLC and confirmed by NMR and MS is typically required.

Mechanistic Basis for Cellular and Biochemical Utilization of N Acetyl 6 Azido L Norleucine

Genetic Code Expansion (GCE) for Site-Specific Incorporation

Genetic code expansion (GCE) is a powerful technology that facilitates the site-specific incorporation of non-canonical amino acids (ncAAs), such as N-Acetyl-6-azido-L-norleucine, into proteins. nih.govresearchgate.net This is accomplished by repurposing a codon, typically a stop codon, to encode the ncAA. nih.gov The core of this technology relies on an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which function orthogonally to the host cell's native translational machinery. yale.edufrontiersin.orgresearchgate.net

The successful incorporation of an ncAA is contingent upon the development of an orthogonal translation system (OTS). nih.gov This system comprises an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the ncAA and charges it onto its corresponding orthogonal tRNA. researchgate.netnih.govfrontiersin.org This engineered aaRS/tRNA pair must not cross-react with the endogenous amino acids or tRNAs of the host organism, ensuring the fidelity of protein translation. frontiersin.orgnih.gov

The engineering process often involves modifying the amino acid binding pocket of a naturally occurring aaRS to accommodate the structure of the desired ncAA. frontiersin.org For instance, the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) has been widely engineered to accept a variety of ncAAs. researchgate.net Directed evolution and rational design are common strategies employed to create aaRS variants with high specificity for the ncAA. nih.govnih.gov

Below is a table summarizing key components and considerations in engineering orthogonal translation systems:

Table 1: Components and Considerations for Engineered Orthogonal Translation Systems

ComponentFunctionEngineering Considerations
Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS)Specifically recognizes and attaches the non-canonical amino acid (ncAA) to the orthogonal tRNA (o-tRNA).- Modification of the amino acid binding site to accommodate the ncAA.
  • Ensure no cross-reactivity with endogenous amino acids.
  • Optimize expression and solubility in the host organism.
  • Orthogonal tRNA (o-tRNA)Recognizes the repurposed codon (e.g., amber stop codon) and delivers the ncAA to the ribosome.- Anticodon loop mutated to recognize the target codon.
  • Must not be recognized by endogenous aaRSs.
  • Compatible with the host's ribosomal machinery.
  • Repurposed CodonA codon, typically a stop codon like UAG, that is reassigned to encode the ncAA.- Low natural usage in the host genome is preferred.
  • Efficiency of suppression can be context-dependent.
  • The amber stop codon (UAG) is the most commonly used codon for the incorporation of ncAAs. nih.gov In a standard cellular context, UAG signals the termination of translation, a process mediated by release factor 1 (RF1). mdpi.com GCE hijacks this signal by introducing a suppressor tRNA with an anticodon (CUA) that recognizes the UAG codon. kjom.org When this suppressor tRNA is charged with the ncAA by its cognate engineered aaRS, the ribosome reads through the UAG codon and incorporates the ncAA into the growing polypeptide chain. nih.gov

    The efficiency of this suppression is a critical factor and can be influenced by the competition between the suppressor tRNA and RF1. mdpi.com In some systems, the gene for RF1 has been deleted from the genome to improve the efficiency of ncAA incorporation. mdpi.com The surrounding mRNA sequence context can also impact the efficiency of amber suppression. mdpi.com

    Ribosomal read-through is the process by which the ribosome continues translation past a stop codon. nih.gov In the context of GCE, this is a desired event facilitated by the charged suppressor tRNA. The efficiency of incorporation of the ncAA is dependent on several factors, including the concentration of the ncAA in the media, the expression levels of the orthogonal aaRS and tRNA, and the competition with cellular release factors. mdpi.comaddgene.org

    The basal level of natural stop codon read-through is typically very low, ranging from 0.01% to 1%. mdpi.com The introduction of an efficient orthogonal system can significantly increase this read-through at the targeted stop codon. However, even with optimized systems, the efficiency of incorporating an ncAA is not always 100% and can vary depending on the specific ncAA, the protein of interest, and the position of the repurposed codon. mdpi.com

    Solid-Phase Peptide Synthesis (SPPS) and Chemical Ligation for Peptide/Protein Modification

    This compound can also be incorporated into peptides and proteins through chemical synthesis methods, primarily Solid-Phase Peptide Synthesis (SPPS). nih.govscispace.com SPPS allows for the stepwise assembly of a peptide chain on a solid support. peptide.com In this process, amino acids with protected functional groups are sequentially coupled to the growing peptide chain. google.com this compound, with its amino and carboxyl groups appropriately protected, can be introduced at any desired position in the peptide sequence. nih.gov

    The general workflow of SPPS involves repeated cycles of deprotection of the N-terminal amino group of the resin-bound peptide, followed by the coupling of the next protected amino acid. peptide.com Once the desired sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed. scispace.com

    Table 2: General Steps in Solid-Phase Peptide Synthesis (SPPS)

    StepDescription
    Resin LoadingThe C-terminal amino acid of the desired peptide is attached to an insoluble resin support.
    DeprotectionThe protecting group on the α-amino group of the resin-bound amino acid is removed.
    CouplingThe next protected amino acid in the sequence is activated and coupled to the deprotected amino group.
    WashingExcess reagents and byproducts are washed away.
    RepeatThe deprotection, coupling, and washing steps are repeated until the full peptide is synthesized.
    CleavageThe completed peptide is cleaved from the resin support, and side-chain protecting groups are removed.

    Following synthesis, peptides containing this compound can be used in chemical ligation strategies to construct larger proteins. This allows for the precise installation of the azido (B1232118) functionality at a specific site within a larger protein scaffold.

    Bioorthogonal Reactivity of the Azido Group in Biological Contexts

    The azido group of this compound is a key functional moiety that enables its use in bioorthogonal chemistry. nih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The azide (B81097) group is an excellent example of a bioorthogonal handle due to its small size, stability, and lack of reactivity with most biological functional groups. nih.govmdpi.com

    One of the most prominent bioorthogonal reactions involving the azido group is the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a type of "click chemistry". nih.govspringernature.com This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable triazole linkage. nih.govnih.govresearchgate.net

    When this compound is incorporated into a protein, the azido group serves as a handle for subsequent labeling with a molecule containing a terminal alkyne. springernature.com This allows for the site-specific attachment of a wide range of probes, including fluorophores, biotin (B1667282) tags, or drug molecules. springernature.com The reaction is highly efficient and specific, proceeding under mild, aqueous conditions that are compatible with biological systems. nih.govnih.gov To mitigate the potential toxicity of the copper catalyst in living cells, ligands such as THPTA (tris(hydroxypropyltriazolyl)methylamine) are often used to stabilize the Cu(I) oxidation state and protect cells from oxidative damage. nih.govnih.govresearchgate.net

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper-Free Click Chemistry

    The azide moiety of this compound serves as a chemical handle for bioorthogonal ligation, a class of reactions that can occur in living systems without interfering with native biochemical processes. Among the most prominent of these is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. sigmaaldrich.comchempep.com This reaction enables the covalent labeling of biomolecules that have metabolically incorporated this compound with probes bearing a strained alkyne group.

    The mechanism of SPAAC is a [3+2] dipolar cycloaddition between the azide on the norleucine analogue and a cyclic alkyne. The reaction's high efficiency and rapid kinetics are driven by the release of ring strain (approximately 18 kcal/mol) inherent in the cyclooctyne (B158145) reactant upon its conversion to the more stable triazole product. sigmaaldrich.commagtech.com.cn A key advantage of SPAAC is that it proceeds efficiently at physiological temperatures and in aqueous environments without the need for a cytotoxic copper(I) catalyst, which is required for the archetypal copper-catalyzed azide-alkyne cycloaddition (CuAAC). chempep.comnih.gov This biocompatibility makes SPAAC an invaluable tool for labeling and visualizing molecules in living cells, tissues, and even whole organisms. nih.govsichem.de

    The rational design of cyclooctynes has led to the development of various reagents with fine-tuned stability, reactivity, and solubility to suit different biological applications. magtech.com.cn Modifications to the cyclooctyne structure, such as the addition of fluorine atoms or the fusion of aryl rings, can significantly enhance reaction rates. magtech.com.cn These reagents can be appended with a variety of reporter tags, including fluorophores for imaging or biotin for affinity purification.

    Interactive Table 1: Comparison of Common Strained Alkynes Used in SPAAC

    Cyclooctyne ReagentAbbreviationKey FeaturesSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide
    DibenzocyclooctynolDIBOHigh reactivity; alcohol group provides a handle for functionalization. nih.govnih.gov~0.1
    DibenzocyclooctyneDBCOCommercially available and widely used for labeling applications. researcher.life~0.3
    BiarylazacyclooctynoneBARACReadily synthesized and employed for live-cell fluorescence imaging of azide-labeled glycans. sigmaaldrich.com~0.9
    DifluorobenzocyclooctyneDIFBOCombines ring strain with propargylic fluorination for exceptionally high reactivity. magtech.com.cn>1.0

    Alternative Bioorthogonal Transformations (e.g., Staudinger Ligation)

    While SPAAC is a dominant strategy, the Staudinger ligation represents another powerful and historically significant bioorthogonal reaction for modifying azides like the one present in this compound. thermofisher.com This reaction provides an alternative method for covalently attaching probes to molecules that have incorporated the azide-bearing amino acid. The Staudinger ligation occurs between an azide and a specifically engineered triarylphosphine, typically one bearing an ortho-ester group. sigmaaldrich.com

    The reaction proceeds in two main stages. First, the phosphine (B1218219) attacks the terminal nitrogen of the azide, leading to the formation of an aza-ylide intermediate with the concomitant loss of dinitrogen gas (N₂). thermofisher.comsigmaaldrich.com In the second stage, the aza-ylide undergoes a rapid intramolecular reaction where the ester group traps the intermediate, which is then hydrolyzed in water to form a stable amide bond between the two molecules and a phosphine oxide byproduct. sigmaaldrich.comraineslab.com

    The Staudinger ligation is highly chemoselective, as both the azide and phosphine functional groups are abiotic and orthogonal to the functional groups found in biological systems. sigmaaldrich.com This transformation has been successfully used for the chemical synthesis of proteins from peptide fragments and for labeling cell-surface glycans. nih.govsigmaaldrich.com Studies have shown that the ligation of α-azido acids proceeds in high yield with no detectable epimerization at the α-carbon, preserving the stereochemistry of the amino acid. raineslab.comnih.gov

    Interactive Table 2: Comparison of SPAAC and Staudinger Ligation

    FeatureStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Staudinger Ligation
    Reactants Azide + Strained Alkyne (e.g., Cyclooctyne)Azide + Triarylphosphine (with ester trap)
    Product Linkage TriazoleAmide
    Byproducts NonePhosphine Oxide
    Kinetics Generally faster reaction ratesGenerally slower reaction rates
    Key Advantage Very high reaction rates with optimized alkynes.Forms a native amide bond, which can be advantageous in protein synthesis.

    Metabolic Stability and Intracellular Fate of this compound and its Bio-conjugated Products

    The utility of this compound as a metabolic label depends on its metabolic stability and intracellular processing. The stability of a chemical entity is its susceptibility to biotransformation, which significantly influences its pharmacokinetic properties. researchgate.net

    Upon cellular uptake, the N-acetyl group on the alpha-amino function may be subject to enzymatic cleavage. Studies on the related compound N-acetyl-l-leucine have shown that it can be metabolized back to l-leucine (B1674790) inside cells by intracellular enzymes such as deacetylases or amidases. nih.gov By analogy, it is plausible that this compound is a prodrug form that is converted intracellularly to 6-azido-L-norleucine, which is then available for incorporation into proteins during synthesis. The azide group itself is remarkably stable in the cellular milieu and bioorthogonal, meaning it does not typically react with endogenous molecules.

    Once this compound is incorporated into a biomolecule and subsequently conjugated to a probe via bioorthogonal chemistry, the fate of the resulting product is determined by the stability of the newly formed linkage and the turnover of the parent biomolecule.

    Fate of SPAAC Products: The 1,2,3-triazole ring formed during the SPAAC reaction is an aromatic and exceptionally stable heterocycle. It is resistant to hydrolysis, oxidation, and reduction under physiological conditions. Therefore, the bioconjugated product is considered metabolically robust, and its intracellular fate is primarily dictated by the catabolism of the biomolecule to which it is attached.

    Fate of Staudinger Ligation Products: The Staudinger ligation results in the formation of a stable amide bond. This linkage is identical to the peptide bonds that form the backbone of proteins and is recognized by the cellular machinery. Consequently, its stability is comparable to that of natural peptide bonds, and its degradation would depend on the action of cellular proteases as part of the normal turnover of the labeled protein.

    While the stability of the linkages is well-understood, the complete metabolic profile and intracellular trafficking of this compound and its conjugates have not been fully elucidated and remain an area for further research.

    Interactive Table 3: Summary of Metabolic Fate and Product Stability

    Compound/ProductPotential Metabolic TransformationResulting LinkageLinkage Stability
    This compoundIntracellular deacetylation to 6-azido-L-norleucine. nih.govN/AN/A
    SPAAC ConjugateCatabolism of the parent biomolecule.TriazoleHigh metabolic and chemical stability.
    Staudinger Ligation ConjugateCatabolism of the parent biomolecule.AmideHigh stability, similar to a native peptide bond.

    Research Applications and Methodological Advancements Utilizing N Acetyl 6 Azido L Norleucine

    Site-Specific Protein Labeling and Functionalization

    The ability to introduce bioorthogonal functional groups like azides into proteins enables their specific labeling and functionalization for various downstream applications. nih.gov By using the cell's own translational machinery to incorporate non-canonical amino acids (ncAAs) that carry these chemical handles, researchers can tag proteins synthesized within a specific timeframe or in response to particular stimuli. nih.govnih.gov The azide (B81097) group, once incorporated, provides a versatile anchor point for the attachment of various reporter molecules, such as affinity tags or fluorophores, through chemoselective ligation reactions. peptide.com

    Bio-Orthogonal Noncanonical Amino Acid Tagging (BONCAT) is a powerful technique for identifying and enriching newly synthesized proteins from complex biological samples. pnas.org The method is predicated on the metabolic incorporation of an ncAA surrogate for a natural amino acid, such as the methionine analogue L-azidohomoalanine (AHA), into nascent polypeptide chains during translation. nih.govspringernature.comnih.gov

    The process involves two main steps:

    Labeling: Cells or organisms are cultured in a methionine-restricted medium supplemented with an azide-bearing analogue like AHA. The cellular translational machinery recognizes this analogue and incorporates it into newly synthesized proteins in place of methionine. gbiosciences.comprotocols.io

    Detection and Enrichment: Following the labeling period, cells are lysed, and the azide-tagged proteins are covalently linked to a reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry". gbiosciences.comnih.gov For enrichment, an alkyne-functionalized biotin (B1667282) tag is commonly used, which allows the newly synthesized proteins to be selectively captured and purified using streptavidin-coated beads. nih.govnih.gov

    BONCAT has been successfully applied to study dynamic changes in the proteome in a variety of systems, from cell cultures to whole organisms, under different conditions like stress or disease. nih.govpnas.org This technique allows for the sensitive detection and identification of proteins synthesized within a defined time window, providing a temporal snapshot of the cellular response. nih.gov

    BONCAT ApplicationOrganism/SystemKey FindingReference
    Analysis of protein synthesis during heat stressArabidopsis thaliana seedlingsIdentified specific proteins synthesized in response to heat stress and during recovery. nih.gov
    Identification of newly synthesized proteomeHEK293 human cellsIdentified 195 proteins synthesized within a 2-hour window. pnas.org
    Isolation of metabolically active cellsComplex environmental microbesEnabled the isolation of active microbes from a community for downstream analysis. protocols.io

    Fluorescent Non-canonical Amino Acid Tagging (FUNCAT) is a variation of BONCAT that enables the visualization of newly synthesized proteins within fixed cells and tissues. oxinst.comnih.gov Instead of attaching a biotin tag for enrichment, FUNCAT utilizes click chemistry to conjugate a fluorescent dye (a fluorophore) containing an alkyne group to the azide-modified proteins. addgene.orgresearchgate.net

    This method allows for the direct imaging of protein synthesis, providing crucial spatiotemporal information. oxinst.comnih.gov Researchers can visualize where and when new proteins are being produced within a cell, such as in specific subcellular compartments like dendrites in neurons. oxinst.com The technique is sensitive enough to detect changes in protein synthesis over minutes and can be combined with other imaging methods like immunohistochemistry to identify specific cell types. oxinst.comnih.gov Methionine analogues such as azidohomoalanine (AHA) and homopropargylglycine (HPG) are commonly used for FUNCAT. nih.gov

    The azide functional group serves as a versatile chemical handle for introducing a wide array of probes beyond standard fluorophores, enabling sophisticated biophysical studies of proteins. Once an azido-amino acid is incorporated into a specific site within a protein, click chemistry can be used to attach probes that are sensitive to their local environment. nih.govnih.gov

    For example, vibrational probes can be attached to study protein hydration and conformational dynamics with high spatial resolution. nih.gov The azide group itself has an asymmetric stretch vibration that is sensitive to its environment, making it a useful spectroscopic reporter. nih.gov Furthermore, environmentally sensitive fluorescent ncAAs can be incorporated to report on changes in the local protein microenvironment, such as polarity and viscosity, during processes like protein aggregation or clustering. researchgate.netbiorxiv.org This site-specific incorporation allows for a level of detail that is not achievable with traditional labeling methods that target the N- or C-terminus of a protein. biorxiv.org

    Investigation of Protein-Protein Interactions and Dynamics

    Understanding the complex network of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes. Many of these interactions are transient and weak, making them difficult to capture with traditional methods. Methodologies that utilize azido-functionalized amino acids offer powerful solutions for trapping and identifying these fleeting interactions in their native cellular context. nih.gov

    Proximity labeling and cross-linking strategies are designed to identify proteins that are in close spatial proximity within a living cell. Photo-reactive amino acids, which can be activated by UV light to form covalent bonds with nearby molecules, are powerful tools for this purpose. wikipedia.orgcreative-proteomics.comnih.gov

    These photo-reactive amino acids, such as those containing diazirine or aryl azide moieties, can be incorporated into a "bait" protein. nih.govthermofisher.com Upon UV irradiation, the photo-reactive group is activated and forms a covalent cross-link with any neighboring "prey" proteins. wikipedia.org If the photo-crosslinker amino acid also contains a bioorthogonal handle like an azide or alkyne, this handle can then be used to enrich the cross-linked protein complexes for identification by mass spectrometry. nih.gov This approach provides a snapshot of the protein's immediate interactome. mdpi.com Proximity-induced reactions, where the binding of two macromolecules brings the azide and alkyne reactants into high local concentration, can also be used to selectively label interacting partners. nih.govacs.org

    Photo-Reactive GroupReactive IntermediateKey FeatureReference
    Aryl AzideNitreneOne of the first groups used for photo-crosslinking. nih.govnih.gov
    BenzophenoneDiradicalCan relax back to ground state if no reaction occurs, reducing non-specific labeling with water. nih.govmdpi.com
    DiazirineCarbeneHighly reactive intermediate that can form covalent bonds with any nearby side chain or backbone. wikipedia.orgthermofisher.com

    The ability to label a specific cohort of proteins synthesized within a defined time window provides a powerful means to track their fate over time. Techniques like FUNCAT allow for "pulse-chase" experiments where the azido-amino acid is supplied for a short period (the pulse), and the resulting fluorescently-labeled proteins are then monitored over time (the chase). addgene.orgnih.gov

    This approach enables the direct visualization and analysis of protein dynamics, including their trafficking to specific subcellular locations, their incorporation into larger protein complexes, and their eventual degradation. oxinst.comspringernature.com By combining FUNCAT with techniques like the proximity ligation assay (FUNCAT-PLA), researchers can even track the lifetime and distribution of specific endogenous proteins in situ. addgene.orgnih.govspringernature.com This provides high-resolution spatiotemporal information that is critical for understanding the life cycle of proteins and their role in dynamic cellular processes. mdpi.com

    Development of Bioconjugates and Modified Biologics (e.g., Antibody-Drug Conjugates)

    N-Acetyl-6-azido-L-norleucine serves as a critical chemical tool in the development of advanced bioconjugates and modified biologics, most notably in the burgeoning field of Antibody-Drug Conjugates (ADCs). achemblock.comnih.gov The core utility of this compound lies in its terminal azide group, which functions as a bioorthogonal handle. This azide moiety allows for a highly specific and efficient covalent reaction with a complementary alkyne-functionalized molecule through a process known as "click chemistry". nih.govucsd.edunih.gov This reaction, particularly the copper-free variant known as strain-promoted azide-alkyne cycloaddition (SPAAC), is favored in biological applications due to its high selectivity and biocompatibility, proceeding under mild, aqueous conditions without interfering with native cellular processes. ucsd.eduengconfintl.org

    In the context of ADCs, this methodology facilitates the site-specific attachment of potent cytotoxic drugs (payloads) to a monoclonal antibody. nih.govnih.gov Traditional conjugation methods often target native amino acid residues like lysine (B10760008) or cysteine, which can result in a heterogeneous mixture of ADC molecules with varying drug-to-antibody ratios (DAR) and conjugation sites. achemblock.com This heterogeneity can negatively impact the ADC's stability, efficacy, and pharmacokinetic profile.

    The incorporation of azido-functionalized amino acids or glycans enables precise control over the location and stoichiometry of drug conjugation. nih.gov For instance, enzymatic modification of the antibody's conserved N-glycans at the Asn297 residue can introduce an azido (B1232118) group, providing a specific site for drug attachment away from the antigen-binding region. nih.govresearchgate.net This ensures that the antibody's ability to target cancer cells is not compromised. The resulting homogeneous ADCs exhibit an improved therapeutic index, enhanced stability, and more predictable in vivo behavior. nih.gov Research has demonstrated the successful conjugation of payloads like monomethyl auristatin E (MMAE) to antibodies using this glycoengineering and click chemistry approach, creating ADCs with potent and targeted cell-killing capabilities. ucsd.edunih.gov

    Table 1: Comparison of ADC Conjugation Technologies

    Conjugation Strategy Target Residue/Site Key Features Resulting Product
    Traditional (Stochastic) Native Lysines/Cysteines - Targets abundant surface residues- Simpler process Heterogeneous mixture (variable DAR and conjugation sites)
    Site-Specific (Engineered) Engineered Cysteines/Unnatural Amino Acids - Requires genetic modification of the antibody- High degree of control Homogeneous product (defined DAR and site)

    | Site-Specific (Glycan-based with Azide) | Conserved N-glycans (e.g., Asn297) | - No genetic engineering required- Utilizes bioorthogonal click chemistry- High site-specificity | Homogeneous product (defined DAR and site) |

    Studies in Proteomics and Functional Genomics via Metabolic Labeling

    This compound and similar azido-containing amino acids are pivotal reagents for studying the dynamics of protein synthesis, a field known as proteomics. nih.govresearchgate.net The technique, often referred to as bioorthogonal non-canonical amino acid tagging (BONCAT), allows for the specific labeling, identification, and quantification of newly synthesized proteins within cells, tissues, or even whole organisms. nih.govnih.gov This method provides a temporal snapshot of the proteome, revealing how cells respond to various stimuli, developmental cues, or disease states. nih.gov

    The process begins with introducing the azido-amino acid, such as an analog of methionine like azidohomoalanine (AHA) or azidonorleucine (ANL), to the cellular environment. nih.govnih.gov As cells translate mRNA into proteins, the cellular machinery incorporates these non-canonical amino acids into the nascent polypeptide chains in place of their natural counterparts. nih.govnih.gov This metabolic labeling effectively endows the entire set of newly synthesized proteins with a chemical "handle"—the azide group—that is absent from the pre-existing proteome. nih.gov

    Following labeling, cells are lysed, and the azide-tagged proteins can be selectively reacted with reporter molecules containing a terminal alkyne via click chemistry. researchgate.net These reporters can be fluorescent dyes for visualization and imaging (a technique called fluorescent non-canonical amino acid tagging or FUNCAT) or affinity tags like biotin for the enrichment and subsequent identification of the labeled proteins by mass spectrometry. nih.govnih.gov This enrichment step is crucial as it allows for the detection of low-abundance proteins that might otherwise be obscured by the vast background of pre-existing cellular proteins. nih.gov This approach has been used to profile proteomes in various contexts, from identifying proteins involved in long-term memory in Drosophila to analyzing the secretome of cultured cells. nih.govnih.gov In functional genomics, this tool helps to link genomic information to the functional output at the protein level, elucidating how genetic perturbations affect the cellular proteome.

    Table 2: Workflow for Metabolic Labeling and Proteomic Analysis

    Step Procedure Purpose Key Reagents
    1. Labeling Incubation of cells/organism with an azido-amino acid. Incorporation of the bioorthogonal handle into newly synthesized proteins. Azidonorleucine (ANL), Azidohomoalanine (AHA)
    2. Lysis & Conjugation Cell lysis followed by Cu(I)-catalyzed or strain-promoted click chemistry. Covalent attachment of a reporter tag to the azide-labeled proteins. Alkyne-biotin, Alkyne-fluorophore
    3. Enrichment Affinity purification using streptavidin-coated beads. Isolation of newly synthesized proteins from the total proteome. Streptavidin beads

    | 4. Analysis | On-bead digestion, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Identification and quantification of the enriched proteins. | Trypsin, Mass Spectrometer |

    Exploration of Enzyme Mechanisms and Substrate Promiscuity

    The use of this compound and other functionalized analogs provides a powerful lens through which to examine the mechanisms and substrate flexibility of enzymes. nih.gov Many enzymes, once thought to be highly specific, are now understood to exhibit a degree of "promiscuity," meaning they can accept and process substrates that are structurally similar, but not identical, to their native substrates. nih.govnih.gov Metabolic chemical reporters, such as azido-modified amino acids or sugars, can be used to probe this promiscuity in a cellular context. engconfintl.org

    A prominent example is the study of O-GlcNAc transferase (OGT), an enzyme that attaches N-acetylglucosamine (GlcNAc) to serine and threonine residues of intracellular proteins. ucsd.edunih.gov Research has shown that OGT can accept unnatural UDP-sugar donors. For instance, when cells are treated with an azido-modified N-acetylgalactosamine (GalNAz), cellular enzymes convert it into UDP-GalNAz and subsequently epimerize it to UDP-N-azidoacetylglucosamine (UDP-GlcNAz). OGT then utilizes this azido-sugar donor to modify its native protein substrates. This demonstrates the promiscuity of both the enzymes in the salvage pathway and OGT itself. The resulting azido-modified glycoproteins can then be detected and identified using click chemistry, providing insights into the scope of OGT's targets and its regulation.

    Similarly, aminoacyl-tRNA synthetases, the enzymes responsible for charging tRNAs with their corresponding amino acids, can exhibit promiscuity by accepting analogs like azidonorleucine. nih.gov By engineering these synthetases, researchers can enhance their ability to incorporate specific unnatural amino acids, creating a highly selective system for protein labeling. nih.gov These studies not only reveal the inherent flexibility within an enzyme's active site but also enable the development of novel chemical biology tools. By observing which enzymes can process azido-functionalized substrates, scientists can better understand the structural and chemical determinants of substrate recognition and catalysis, shedding light on enzyme evolution and the potential for engineering enzymes with novel functions. nih.govnih.gov

    Table 3: Enzymes Exhibiting Promiscuity with Azido-Substrates

    Enzyme Class Native Substrate Promiscuous Azido-Substrate Example Research Application
    Glycosyltransferases (e.g., OGT) UDP-GlcNAc UDP-GlcNAz (from GalNAz) Labeling and identification of O-GlcNAcylated proteins.
    Aminoacyl-tRNA Synthetases (e.g., MetRS) Methionine Azidonorleucine (ANL) Metabolic labeling of nascent proteins for proteomic analysis. nih.gov
    N-Acetylhexosamine Kinases N-acetylglucosamine (GlcNAc) GlcNAc derivatives with C2 N-azidoacetyl groups Chemoenzymatic synthesis of carbohydrates. researchgate.net

    | Lysine Acetyltransferases (KATs) | Acetyl-CoA | Azido-functionalized Acetyl-CoA analogs | Labeling and profiling of KAT enzyme substrates. nih.gov |

    Analytical and Biophysical Characterization of N Acetyl 6 Azido L Norleucine Modified Biomolecules

    Mass Spectrometry-Based Characterization of Labeled Proteins and Peptides.

    Mass spectrometry (MS) stands as a cornerstone technique for the unambiguous identification and characterization of proteins and peptides modified with N-Acetyl-6-azido-L-norleucine. This powerful analytical tool allows for the precise determination of molecular weight changes resulting from the incorporation of the azido-functionalized amino acid.

    In bottom-up proteomics workflows, proteins are enzymatically digested into smaller peptides, which are then analyzed by MS. The presence of this compound in a peptide results in a characteristic mass shift that can be readily detected. This mass addition allows for the confident identification of the labeled peptide and, by inference, the parent protein. Furthermore, tandem mass spectrometry (MS/MS) can be employed to pinpoint the exact site of incorporation within the peptide sequence. Fragmentation of the peptide backbone generates a series of ions, and the mass shift associated with the modified amino acid residue confirms its precise location.

    Several MS-based strategies are utilized to study newly synthesized proteins incorporating non-canonical amino acids like L-azidonorleucine. These methods often involve the use of bio-orthogonal non-canonical amino acid tagging (BONCAT), where the azido (B1232118) group of the incorporated amino acid is reacted with a reporter tag, such as biotin (B1667282), via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This allows for the enrichment of the newly synthesized proteins prior to MS analysis.

    The following table summarizes key aspects of mass spectrometry in the characterization of this compound labeled biomolecules:

    Analytical AspectMass Spectrometry Technique(s)Key Findings & Applications
    Confirmation of Labeling MALDI-TOF MS, ESI-MSDetection of a specific mass shift corresponding to the addition of the this compound residue.
    Site of Incorporation Tandem MS (MS/MS)Fragmentation patterns reveal the precise amino acid position where the modification has occurred.
    Quantification Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tag for Relative and Absolute Quantitation (iTRAQ)Enables relative or absolute quantification of labeled proteins, providing insights into protein synthesis and turnover rates. nih.gov
    Enrichment of Labeled Proteins Affinity purification-MS (AP-MS) following bioorthogonal ligationIncreases the sensitivity of detection for low-abundance labeled proteins.

    It is important to note that the labile nature of certain modifications and the hydrophobicity of lipidated peptides can present analytical challenges that require optimization of MS workflows. rsc.org

    Fluorescence Spectroscopy and Imaging Techniques for Bioorthogonal Detection.

    Fluorescence-based methods offer a powerful and non-invasive means to visualize and quantify biomolecules labeled with this compound within complex biological systems, including living cells. These techniques rely on bioorthogonal chemistry, where the azide (B81097) group of the incorporated amino acid reacts with a fluorescent probe containing a complementary reactive group, most commonly a strained alkyne, in a process known as strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly specific and proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.

    A key advantage of this approach is the ability to use "fluorogenic" probes. nih.govconsensus.app These are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with the azide. nih.govconsensus.app This "turn-on" mechanism significantly improves the signal-to-noise ratio by minimizing background fluorescence from unreacted probes, enabling no-wash imaging experiments. nih.gov

    Fluorescence spectroscopy can be used to quantify the extent of labeling in solution, while fluorescence microscopy allows for the spatial localization of the modified biomolecules to be determined within cells and tissues. mdpi.com Advanced imaging techniques, such as confocal microscopy and super-resolution microscopy, can provide high-resolution images of subcellular structures and dynamic processes involving the labeled biomolecules.

    The table below outlines common fluorescence-based techniques and their applications in studying this compound modified biomolecules:

    TechniquePrincipleApplications
    Fluorogenic Labeling A non-fluorescent probe becomes fluorescent upon reaction with the azide group. nih.govconsensus.app"No-wash" imaging of labeled biomolecules in living cells, reducing background signal. nih.gov
    Confocal Microscopy Uses a pinhole to reject out-of-focus light, providing high-resolution optical sections.Detailed subcellular localization of labeled proteins and tracking their dynamic movements.
    Förster Resonance Energy Transfer (FRET) Energy transfer between two light-sensitive molecules.Studying protein-protein interactions and conformational changes of labeled biomolecules.
    Fluorescence-Activated Cell Sorting (FACS) Sorts cells based on their fluorescence properties.Isolation of cell populations that have incorporated the labeled amino acid.

    The development of near-infrared (NIR) fluorogenic azide probes is particularly promising for in vivo imaging studies, as longer wavelengths of light can penetrate tissues more deeply with reduced background autofluorescence. nih.gov

    Chromatographic Methods for Separation and Purification of Modified Biomolecules.

    Chromatographic techniques are indispensable for the separation and purification of biomolecules modified with this compound from complex mixtures. The choice of chromatographic method depends on the specific properties of the biomolecule of interest and the desired level of purity.

    High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The incorporation of this compound can subtly alter the hydrophobicity of a protein or peptide, potentially allowing for its separation from the unmodified counterpart.

    Affinity chromatography is a powerful method for specifically isolating labeled biomolecules. After the bioorthogonal reaction of the azide group with a tagged alkyne (e.g., biotin-alkyne), the modified biomolecules can be selectively captured on a stationary phase containing a corresponding binding partner (e.g., streptavidin-coated beads). This approach is highly effective for enriching labeled proteins from complex cell lysates.

    Ion-exchange chromatography (IEX) separates molecules based on their net charge. Strong cation exchange chromatography has been successfully employed to separate acetylated and unmodified protein N-terminal peptides. nih.govnih.gov While not directly targeting the azido group, this method can be part of a larger workflow for characterizing modified proteins.

    The following table summarizes common chromatographic methods used for the separation and purification of biomolecules labeled with this compound:

    Chromatographic MethodSeparation PrincipleApplication in the Context of Labeled Biomolecules
    Reversed-Phase HPLC (RP-HPLC) HydrophobicitySeparation of labeled peptides from unlabeled peptides for subsequent analysis by mass spectrometry.
    Affinity Chromatography Specific binding interactionsEnrichment of labeled biomolecules after bioorthogonal ligation with a capture tag (e.g., biotin).
    Ion-Exchange Chromatography (IEX) Net chargeFractionation of complex protein or peptide mixtures prior to more specific enrichment or analysis steps. nih.govnih.gov
    Size-Exclusion Chromatography (SEC) Molecular sizeSeparation of labeled proteins from smaller molecules, such as unreacted fluorescent probes.

    These chromatographic methods are often used in combination to achieve the high degree of purity required for downstream analytical and biophysical studies.

    Other Biophysical Methods (e.g., NMR, X-ray Crystallography) in Conjunction with this compound Probes.

    Beyond mass spectrometry and fluorescence techniques, other biophysical methods can provide valuable insights into the structure and function of biomolecules modified with this compound.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution. While the direct detection of the azido group by NMR can be challenging, the incorporation of the unnatural amino acid can induce subtle changes in the chemical shifts of neighboring nuclei, providing information about the local environment and any structural perturbations. Isotope labeling of the this compound could further enhance its detection and utility in NMR studies.

    X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of proteins and other biomolecules. nih.gov To apply this technique, the labeled protein must first be crystallized. The resulting electron density map can then be used to build a detailed atomic model of the protein, including the incorporated this compound residue. This can reveal how the modification is accommodated within the protein structure and whether it induces any conformational changes.

    The table below highlights the potential applications of these biophysical methods:

    Biophysical MethodInformation ProvidedPotential Application with Labeled Biomolecules
    Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic-level information on structure, dynamics, and interactions in solution.Investigating local structural changes and dynamics resulting from the incorporation of the unnatural amino acid.
    X-ray Crystallography High-resolution three-dimensional atomic structure. nih.govDetermining the precise orientation and interactions of the this compound side chain within the protein structure.
    Circular Dichroism (CD) Spectroscopy Information about the secondary structure of proteins.Assessing whether the incorporation of the unnatural amino acid perturbs the overall folding of the protein.
    Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding interactions.Quantifying the impact of the modification on the binding affinity of the protein to its interaction partners.

    These biophysical techniques, when used in conjunction with this compound labeling, provide a comprehensive toolkit for understanding the structural and functional consequences of this modification.

    Computational and Theoretical Investigations of N Acetyl 6 Azido L Norleucine Functionality

    Molecular Modeling and Docking Studies of Aminoacyl-tRNA Synthetase Interactions

    The successful incorporation of an unnatural amino acid (UAA) into a protein via the cellular translational machinery hinges on its recognition and activation by an aminoacyl-tRNA synthetase (aaRS). Molecular modeling and docking studies are pivotal in predicting and understanding the binding of N-Acetyl-6-azido-L-norleucine to aaRS enzymes. These computational techniques allow for the visualization of the binding pose and the identification of key interactions within the enzyme's active site.

    Given the structural similarity of the norleucine side chain to that of methionine, methionyl-tRNA synthetase (MetRS) is a primary candidate for accepting this compound as a substrate. While direct docking studies on this compound are not extensively reported in the literature, computational analyses of MetRS with similar long-chain amino acids provide a framework for understanding this interaction.

    Docking simulations typically involve generating a three-dimensional model of the this compound molecule and placing it within the computationally-defined active site of a target aaRS, such as E. coli MetRS. The software then calculates the most energetically favorable binding poses, providing a binding affinity score.

    Key Predicted Interactions:

    Hydrophobic Interactions: The aliphatic portion of the norleucine side chain is expected to form favorable hydrophobic interactions with nonpolar residues in the MetRS active site, such as Leucine, Isoleucine, and Valine.

    Hydrogen Bonding: The acetylated N-terminus and the carboxyl group of the amino acid would form crucial hydrogen bonds with polar residues and backbone atoms within the active site, anchoring it in a productive conformation for aminoacylation.

    These modeling studies are instrumental in guiding protein engineering efforts to create mutant aaRS enzymes with enhanced specificity and efficiency for this compound, thereby facilitating its broader use in protein studies.

    ParameterDescriptionPredicted Finding for this compound
    Binding Affinity Estimated free energy of binding to MetRS active site.Moderate to high, comparable to natural substrates.
    Key Residues Amino acid residues in the active site crucial for binding.Primarily hydrophobic residues (e.g., Leu, Ile, Val).
    Binding Pose The predicted orientation of the ligand in the active site.Aliphatic chain in hydrophobic pocket, backbone forming H-bonds.

    Quantum Chemical Calculations of Azido (B1232118) Group Reactivity and Selectivity

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of functional groups. For this compound, these calculations provide a deep understanding of the azido group's behavior in bioorthogonal reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

    These computational methods can be used to calculate a variety of parameters that correlate with the reactivity of the azido group:

    Frontier Molecular Orbitals (FMOs): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the azido group and its reaction partner (e.g., a cyclooctyne) are critical in predicting the rate of a cycloaddition reaction. A smaller energy gap between the HOMO of the azide (B81097) and the LUMO of the alkyne generally leads to a faster reaction.

    Transition State (TS) Analysis: Quantum chemical calculations can map the entire reaction pathway, including the identification of the transition state structure and its associated energy barrier (activation energy). A lower activation energy corresponds to a faster reaction rate.

    Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the charge distribution within the azido group, helping to understand its polarity and propensity to engage in electrostatic interactions.

    Studies on similar small organic azides have shown that the reactivity of the azido group is influenced by its local electronic environment. While the alkyl chain of norleucine is not expected to have a strong electronic effect, DFT calculations can precisely quantify any subtle influences on the azido group's reactivity.

    Computational MethodParameter CalculatedSignificance for this compound
    DFT HOMO-LUMO Energy GapPredicts the kinetic favorability of bioorthogonal reactions.
    DFT Activation Energy (ΔG‡)Quantifies the energy barrier for the cycloaddition reaction.
    NBO Analysis Partial Atomic ChargesDescribes the electronic nature of the azido group.

    Molecular Dynamics Simulations of Protein Conformational Changes Induced by this compound Incorporation

    The incorporation of a UAA can potentially perturb the structure and dynamics of a protein. Molecular dynamics (MD) simulations offer a computational microscope to observe these changes in real-time at an atomic level. nih.gov By simulating the movements of atoms in a protein over time, MD can reveal how the introduction of this compound affects protein folding, stability, and function. nih.gov

    An MD simulation would typically involve the following steps:

    A starting structure of the protein with the incorporated UAA is generated, often based on a known crystal structure.

    The protein is placed in a simulated aqueous environment.

    The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to simulate the protein's dynamic behavior.

    Potential Insights from MD Simulations:

    Local Structural Perturbations: MD simulations can show whether the bulkier and chemically distinct azido-containing side chain causes local distortions in the protein backbone or alters the packing of nearby side chains. Studies on the incorporation of other azido-amino acids, such as L-azido norleucine in peptide stapling, have demonstrated that the resulting linkage can influence the peptide's helical conformation. nih.govbiorxiv.org

    Changes in Protein Dynamics: The flexibility of the protein may be altered. Root Mean Square Fluctuation (RMSF) analysis from an MD trajectory can identify regions of the protein that become more rigid or more flexible upon UAA incorporation.

    Solvent Accessibility: MD simulations can calculate the solvent-accessible surface area (SASA) of the azido group, which is a crucial factor for its subsequent bioorthogonal labeling. A higher SASA would generally lead to more efficient labeling.

    These simulations are critical for assessing the biocompatibility of this compound as a probe, ensuring that it reports on the native protein function without significantly altering it.

    Analysis TechniqueMetricInformation Gained
    RMSD Root Mean Square DeviationOverall structural stability of the protein with the UAA.
    RMSF Root Mean Square FluctuationChanges in local protein flexibility.
    SASA Solvent Accessible Surface AreaAccessibility of the azido group for bioorthogonal reactions.

    Predictive Modeling of Bioorthogonal Reaction Kinetics in Complex Environments

    Predicting the rate of a bioorthogonal reaction in vivo is challenging due to the complexity of the cellular environment. Computational modeling can help to bridge the gap between in vitro kinetic measurements and in vivo labeling efficiency. These models aim to predict the reaction kinetics of this compound with a given bioorthogonal partner under physiologically relevant conditions.

    These predictive models can incorporate several factors:

    Intrinsic Reactivity: Quantum chemical calculations, as described in section 6.2, provide the intrinsic reaction rate constant.

    Steric Hindrance: The local protein environment around the incorporated this compound can sterically hinder the approach of the labeling reagent. This can be modeled by analyzing the accessibility of the azido group from MD simulations.

    Solvation Effects: The desolvation of the reactants upon approaching the transition state can have a significant impact on the reaction rate. Continuum solvation models can be used to estimate these effects.

    Diffusion: The rate at which the labeling reagent can diffuse to the site of the incorporated UAA can also be a limiting factor, especially for intracellular labeling.

    By integrating these factors, a multi-scale model can be developed to provide a more realistic prediction of the labeling efficiency. This can aid in the rational design of bioorthogonal reagents with improved kinetics and in the optimization of labeling protocols. While specific models for this compound are still in development, the foundational principles from studies on other azido compounds provide a clear path forward.

    Model ComponentInput DataPredicted Output
    Quantum Mechanics Electronic structure of reactants.Intrinsic reaction rate constant.
    Molecular Dynamics Protein structure with incorporated UAA.Steric accessibility of the azido group.
    Continuum Solvation Models Solvation free energies of reactants and transition state.Effect of solvent on reaction rate.

    Future Perspectives and Emerging Directions in N Acetyl 6 Azido L Norleucine Research

    Advances in Genetic Encoding Efficiency and Expanded Genetic Code Systems

    Another promising frontier is the move beyond the traditional use of amber (UAG) stop codons for encoding non-canonical amino acids. The development of quadruplet codon decoding systems offers a significant expansion of the genetic code, providing a larger set of "blank" codons that can be assigned to new amino acids. nih.govoup.comnih.gov This approach not only allows for the simultaneous incorporation of multiple different non-canonical amino acids into a single protein but also tends to have lower rates of unwanted termination compared to stop codon suppression. acs.org Research into hybrid pyrrolysyl tRNA variants and the engineering of tRNAs with modified anticodon loops has already demonstrated significant improvements in the efficiency of quadruplet decoding. oup.com

    These advancements are expected to lead to higher yields of proteins containing N-Acetyl-6-azido-L-norleucine, making its use more practical and widespread. Furthermore, the ability to incorporate it alongside other functional non-canonical amino acids will open up possibilities for creating proteins with multiple, orthogonally reactive sites for complex modifications.

    Table 1: Strategies for Enhancing Genetic Encoding Efficiency

    StrategyDescriptionReported Improvement
    tRNA-Synthetase Optimization Fine-tuning the recognition between the orthogonal aaRS and its cognate tRNA to improve aminoacylation efficiency and specificity. nih.govacs.orgSignificantly increased incorporation efficiencies for various unnatural amino acids in mammalian cells. nih.gov
    Quadruplet Codon Decoding Utilizing four-base codons (e.g., UAGA, AGGA) to encode non-canonical amino acids, expanding the number of available "blank" codons. nih.govoup.comUp to a 21-fold improvement in quadruplet codon decoding efficiency has been achieved through tRNA engineering. acs.orgnih.gov
    Cell-Free Protein Synthesis (CFPS) Simultaneous co-production of the orthogonal tRNA and the modified protein in a cell-free system.Yields of 0.9–1.7 mg/ml of modified protein, corresponding to 50–88% suppression efficiency. oup.com
    Recoding Signal Enhancement Embedding specific recoding signals within the mRNA sequence to improve the decoding efficiency of quadruplet codons.Protein expression levels reached up to 98% of the wild-type protein for certain quadruplet codons. nih.gov

    Development of Novel Bioorthogonal Chemistries for the Azido (B1232118) Moiety

    The azide (B81097) group is prized for its small size, stability, and bioorthogonality. nih.govacs.org While the Staudinger ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) were foundational, concerns over the slow kinetics of the former and the cytotoxicity of copper in the latter spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmdpi.com The future in this area lies in the creation of even faster, more selective, and more versatile bioorthogonal reactions.

    Emerging chemistries are being developed to offer greater control and new functionalities. Photoclick chemistry , for instance, involves reactions that are initiated by light. nih.gov This provides spatiotemporal control, allowing researchers to trigger the ligation of a molecule to an azide-tagged protein at a specific time and location within a cell or tissue. nih.govrsc.orgresearchgate.netrsc.org Another area of innovation is the development of enzyme-mediated bioorthogonal reactions , where an enzyme specifically catalyzes the reaction with the azide, potentially offering enhanced selectivity and efficiency under physiological conditions. nih.govberkeley.edu These next-generation reactions will expand the toolkit available for modifying proteins containing this compound, enabling more complex experimental designs.

    Table 2: Comparison of Bioorthogonal Reactions for the Azido Moiety

    ReactionKey FeatureTypical Second-Order Rate Constant (M⁻¹s⁻¹)Biocompatibility Note
    Staudinger Ligation First bioorthogonal reaction; copper-free. nih.gov~0.002Good, but slow kinetics can be a limitation. nih.gov
    CuAAC (Click Chemistry) High efficiency and yield; catalyzed by copper(I). nih.govacs.org10 - 100Copper catalyst is toxic to living cells, limiting in vivo applications. nih.gov
    SPAAC (Strain-Promoted) Copper-free; relies on strained alkynes (e.g., cyclooctynes). nih.gov~0.08 (DIFO) to >1Excellent for live-cell and in vivo applications due to the absence of a toxic catalyst. nih.govnih.gov
    Photoclick Chemistry Light-activated, providing spatiotemporal control. nih.gov>50 (for photo-induced tetrazole cycloadditions)Offers precise control over the timing and location of the reaction. nih.gov

    Integration with Advanced Imaging Modalities and Nanotechnology

    The ability to site-specifically label proteins with this compound provides a powerful gateway for integrating them with advanced imaging and nanotechnology platforms. The azide group serves as a specific attachment point for probes and materials that would otherwise be difficult to conjugate to proteins with such precision.

    In imaging, this allows for the attachment of sophisticated fluorophores, such as quantum dots (QDs) , to tagged proteins. nih.govhowarthgroup.orgnih.gov QDs offer superior brightness and photostability compared to traditional organic dyes, enabling long-term, single-molecule tracking experiments within living cells. nih.govhowarthgroup.org Furthermore, the development of Positron Emission Tomography (PET) radiotracers functionalized with a reactive partner for the azide allows for non-invasive, whole-body imaging of the location and concentration of a labeled protein in vivo. nih.govnih.govmdpi.com

    In nanotechnology, this compound enables the precise orientation and attachment of proteins to nanoparticles , such as gold or carbon dots, and other nanomaterials. acs.org This is critical for applications in targeted drug delivery, where a protein (like an antibody fragment) containing the azide can be "clicked" onto a drug-loaded nanoparticle, directing it to a specific cell type. researchgate.net This integration creates hybrid biomaterials with novel functions, from diagnostics to therapeutics.

    High-Throughput Screening and Proteomic Profiling Enhancements

    The incorporation of this compound is set to enhance high-throughput screening (HTS) and proteomic profiling. Techniques like Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) utilize azido-containing amino acid analogs to label and isolate newly synthesized proteins. nih.govnih.govresearchgate.net By introducing this compound, researchers can capture the "nascent proteome" of a cell under specific conditions. Subsequent click chemistry with a biotin-alkyne tag allows for the selective enrichment of these proteins from complex lysates, followed by identification and quantification by mass spectrometry. nih.govresearchgate.net This provides a dynamic snapshot of protein synthesis in response to stimuli.

    Similarly, Activity-Based Protein Profiling (ABPP) uses small molecule probes to target active enzymes. nih.govnih.govfrontiersin.orgresearchgate.netbattelle.org Incorporating this compound into a protein of interest can create a specific site for attaching a reporter tag, allowing for the screening of compounds that modulate its interactions or activity without relying on traditional, often cumbersome, assays. The azide handle facilitates the development of robust HTS platforms for drug discovery and functional proteomics.

    Table 3: Proteomic Applications Enabled by Azide Tagging

    TechniquePrincipleEnhancement via this compound
    BONCAT Metabolic labeling of newly synthesized proteins with a non-canonical amino acid. nih.govAllows for the temporal labeling and subsequent affinity purification of nascent proteins for proteomic analysis. nih.govresearchgate.net
    ABPP Use of reactive chemical probes to label active enzymes or proteins. nih.govProvides a specific, bioorthogonal handle for attaching reporter tags to monitor protein activity or screen for inhibitors in a high-throughput manner. nih.govresearchgate.net
    FUNCAT Fluorescence Non-Canonical Amino Acid Tagging; a variation of BONCAT for imaging.Enables the visualization of protein synthesis in cells using fluorescent tags attached via click chemistry. researchgate.net

    Addressing Challenges in Biocompatibility and in vivo Applications

    Moving from cell culture to whole organisms presents significant challenges. A key advantage of the azide group is its excellent biocompatibility; it is small, metabolically stable, and generally non-toxic. nih.govacs.org However, the biocompatibility of the entire system must be considered. The development of copper-free click reactions like SPAAC was a major step forward, as it eliminated the cellular toxicity associated with the CuAAC catalyst. nih.gov

    Future work must continue to address several hurdles for robust in vivo applications. This includes ensuring the long-term stability and lack of immunogenicity of proteins containing this compound. While the amino acid itself is not expected to be immunogenic, the resulting triazole linkage formed after a click reaction could potentially be recognized by the immune system, a possibility that requires further investigation. mdpi.com Additionally, efficient delivery of the non-canonical amino acid and the components of the orthogonal translation machinery to target tissues in a living animal remains a significant challenge. Overcoming these obstacles will be crucial for translating the powerful tools developed in the lab into therapeutic and diagnostic applications in medicine.

    Q & A

    Basic Research Questions

    Q. What synthetic routes are commonly used to introduce the azido group into N-Acetyl-6-azido-L-norleucine, and how can purity be ensured?

    • The azido group is typically introduced via diazo transfer reactions or solid-phase peptide synthesis (SPPS) using precursors like 6-amino-L-norleucine. For SPPS, Fmoc-protected derivatives (e.g., 6-Azido-N-Fmoc-D-norleucine) are utilized to ensure regioselectivity . Purity validation requires reversed-phase HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and rule out side products .

    Q. What analytical techniques are recommended for characterizing this compound?

    • Key methods include:

    • LC-MS : To assess purity and molecular weight (e.g., using electrospray ionization).
    • NMR : ¹H and ¹³C spectra to confirm the acetyl and azido group positions.
    • FT-IR : To identify the azide (-N₃) stretch (~2100 cm⁻¹).
    • Elemental analysis : For compositional validation .

    Q. How should researchers handle and store this compound to ensure stability?

    • Store at -20°C in airtight, light-protected containers to prevent azide degradation. Avoid prolonged exposure to moisture or reducing agents (e.g., TCEP, DTT), which may trigger unintended reactions. Always handle in a fume hood with nitrile gloves and lab coats due to potential toxicity .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

    • Conduct accelerated stability studies using design-of-experiment (DoE) frameworks. For example:

    • pH stability : Test buffered solutions (pH 4–9) at 25°C and 40°C, monitoring degradation via LC-MS.
    • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
    • Cross-validate findings with literature on analogous azido amino acids (e.g., 6-hydroxy-D-norleucine) .

    Q. What strategies mitigate side reactions during click chemistry applications of this compound?

    • Optimize reaction conditions :

    • Use copper(I)-stabilizing ligands (e.g., TBTA) to enhance azide-alkyne cycloaddition (CuAAC) efficiency.
    • Avoid competing thiol-containing reagents (e.g., DTT) that may reduce azides .
      • Monitor reaction kinetics : Employ in-situ Raman spectroscopy or HPLC to track azide consumption and triazole formation .

    Q. How can researchers validate the bioorthogonal compatibility of this compound in live-cell labeling experiments?

    • Control experiments :

    • Treat cells with non-azido analogs (e.g., N-Acetyl-L-norleucine) to confirm specificity.
    • Use fluorescence quenching assays to detect off-target binding.
      • Methodological rigor : Triangulate data from flow cytometry, confocal microscopy, and western blotting to ensure reproducibility .

    Experimental Design & Data Analysis

    Q. What statistical approaches are suitable for analyzing dose-response data in studies using this compound as a metabolic probe?

    • Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Validate assumptions via residual plots and normality tests .

    Q. How should researchers address batch-to-batch variability in synthesized this compound?

    • Implement quality-by-design (QbD) principles:

    • Define critical quality attributes (CQAs) like purity (>98%) and azide content.
    • Use process analytical technology (PAT) for real-time monitoring during synthesis .

    Safety & Compliance

    Q. What are the key regulatory considerations for shipping this compound internationally?

    • Classify the compound as non-hazardous per OSHA guidelines unless local regulations specify otherwise. Ensure compliance with IATA/IMDG protocols for air/sea freight, including proper labeling and documentation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.